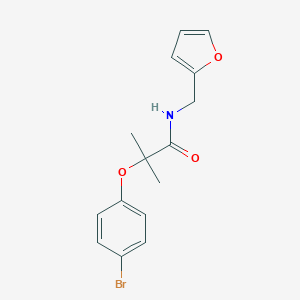![molecular formula C23H20N2O5 B243736 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the class of benzamide derivatives, which have been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biochemical and physiological effects that make it a potential candidate for therapeutic applications. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been reported to decrease the production of prostaglandins, which are known to cause pain and inflammation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to possess anti-viral activity against HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has several advantages and limitations for lab experiments. One advantage is that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is a small molecule that can easily penetrate cell membranes, making it a potential candidate for intracellular targets. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. However, one limitation is that the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, which makes it difficult to design experiments to study its effects. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. One direction is to further investigate the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will provide insights into its biological activities and potential therapeutic applications. Moreover, future studies should focus on the in vivo effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will determine its potential for clinical applications. Furthermore, the development of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the identification of specific targets of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide will provide insights into its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2-amino-5-methoxybenzamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-amino-5-(2-methoxyphenyl)benzoxazole to yield the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. Several studies have reported its anti-inflammatory, anti-cancer, and anti-viral activities. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are known to cause pain and inflammation. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
Fórmula molecular |
C23H20N2O5 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-15-9-10-16(21(13-15)29-3)22(26)24-18-12-14(8-11-19(18)28-2)23-25-17-6-4-5-7-20(17)30-23/h4-13H,1-3H3,(H,24,26) |
Clave InChI |
QKBANFBFEWQHST-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)